Pamiparib

Catalog No.
S002063
CAS No.
1446261-44-4
M.F
C16H15FN4O
M. Wt
298.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pamiparib

CAS Number

1446261-44-4

Product Name

Pamiparib

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N

SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Synonyms

Pamiparib; BGB-290; BGB 290; BGB290;

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Description

The exact mass of the compound Pamiparib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pamiparib and BRCA Mutations

Scientific research has focused on investigating the efficacy of pamiparib in patients with germline BRCA mutations. BRCA1 and BRCA2 are genes that play a vital role in DNA repair. Mutations in these genes can significantly increase the risk of developing certain types of cancer, including ovarian, breast, and pancreatic cancer.

Studies have shown promising results for pamiparib in treating ovarian cancer and breast cancer with BRCA mutations. For instance, a phase II clinical trial demonstrated that pamiparib monotherapy showed antitumor activity and an acceptable safety profile in patients with germline BRCA1/2-mutated ovarian cancer previously treated with several chemotherapy regimens []. Similar findings were observed in a phase II study investigating pamiparib in patients with locally advanced or metastatic HER2-negative breast cancer harboring germline BRCA mutations [].

Pamiparib in Combination Therapies

Research is also exploring the potential of pamiparib in combination with other therapies. Combining pamiparib with other anti-cancer agents, such as immunotherapy drugs, is being investigated to potentially enhance the effectiveness of treatment and improve patient outcomes.

A phase I trial evaluated the safety and efficacy of pamiparib in combination with tislelizumab, an immunotherapy drug, in patients with advanced solid tumors. This study showed evidence of antitumor activity, particularly in patients with BRCA mutations, suggesting the potential of this combination strategy for further investigation [].

Pamiparib is a small molecule compound classified as a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 and 2. It is primarily developed for therapeutic applications in oncology, particularly targeting cancers with deficiencies in DNA repair mechanisms, such as those associated with BRCA1 and BRCA2 mutations. The chemical formula for pamiparib is C₁₆H₁₅FN₄O, and its structure features a fluorinated aromatic system that contributes to its biological activity and selectivity against specific PARP isoforms .

Pamiparib acts by competitively binding to the active site of PARP enzymes, preventing them from repairing single-strand DNA breaks []. These breaks are constantly occurring in cells, and PARP normally repairs them efficiently. In cancer cells with BRCA mutations, however, the ability to repair double-strand DNA breaks (formed by combining two single-strand breaks) is compromised. When PARP is inhibited by Pamiparib, these single-strand breaks accumulate and become double-strand breaks, which cancer cells struggle to repair effectively. This ultimately leads to cell death through a process called synthetic lethality [].

Pamiparib acts by binding to the catalytic domains of poly (ADP-ribose) polymerase enzymes, inhibiting their activity in the base-excision repair pathway. This inhibition prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately triggering cell death in cancerous cells. The compound's mechanism involves trapping PARP on damaged DNA, which generates double-strand breaks that require homologous recombination for repair, thus exploiting the vulnerabilities of cancer cells with defective DNA repair systems .

Pamiparib exhibits remarkable biological activity characterized by its low IC₅₀ values—1.3 nM for PARP1 and 0.92 nM for PARP2—indicating its potency as a PARP inhibitor . In cellular assays, pamiparib has demonstrated effective inhibition of intracellular PARP activity, particularly in models subjected to oxidative stress, such as hydrogen peroxide treatment. The compound's ability to trap PARP-DNA complexes further contributes to its cytotoxic effects in tumor cells .

The synthesis of pamiparib involves several steps, typically starting from readily available aromatic precursors. The process includes the introduction of a fluorine atom into the aromatic ring and the formation of the tetraazapentacyclic structure through cyclization reactions. Specific methodologies may include:

  • N-alkylation: To introduce alkyl groups that enhance solubility and bioavailability.
  • Fluorination: Utilizing fluorinating agents to achieve selective incorporation of fluorine into the aromatic system.
  • Cyclization: Employing cyclization techniques to form the complex ring structure characteristic of pamiparib.

Detailed synthetic routes can be found in patent literature and research publications focusing on drug development .

Pamiparib is currently under investigation for its potential use in treating various cancers, particularly those with homologous recombination deficiencies. Clinical trials are assessing its efficacy in combination with other therapies, including chemotherapy and other targeted agents. Its application extends to:

  • Ovarian cancer: Particularly in patients with BRCA mutations.
  • Breast cancer: In cases where traditional therapies have failed.
  • Other solid tumors: Where DNA repair pathways are compromised .

Interaction studies involving pamiparib have focused on its pharmacokinetics and potential drug-drug interactions. It has shown favorable properties regarding absorption and distribution, with studies indicating minimal interactions with common metabolic enzymes such as cytochrome P450 isoforms. This suggests a lower risk for significant drug interactions when administered alongside other medications .

Pamiparib shares structural and functional similarities with other PARP inhibitors, but it is distinguished by its selectivity and potency. Here are some comparable compounds:

Compound NameSelectivityIC₅₀ (nM)Unique Features
OlaparibPARP1/25First approved PARP inhibitor; broader activity
NiraparibPARP1/21Longer half-life; used in maintenance therapy
TalazoparibPARP1/20.5Stronger DNA trapping ability
RucaparibPARP1/20.5Active against tumors with BRCA mutations

Pamiparib's unique profile lies in its high selectivity for PARP1 and PARP2, which may lead to reduced side effects compared to broader-spectrum inhibitors like olaparib .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

298.12298928 g/mol

Monoisotopic Mass

298.12298928 g/mol

Heavy Atom Count

22

UNII

8375F9S90C

Drug Indication

Treatment of gastric and gastroesophageal junction adenocarcinoma

Wikipedia

Pamiparib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
[1]. Changyou Zhou, et al. Fused tetra or penta-cyclic dihydrodiazepinocarbazolones as parp inhibitors. WO 2013097225 A1.

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